Pentazane (9CI)

Description

Pentazane (9CI), referenced in fluorescence-based DNA interaction studies, is a synthetic compound optimized for selective recognition of G-quadruplex structures—non-canonical DNA conformations implicated in gene regulation and cancer biology. The compound features an anthracene ring as its fluorophore, which enables fluorescence emission upon stacking interactions with G-quartets . This structural characteristic is critical for its application as a molecular probe in biochemical assays.

Properties

CAS No. |

41917-06-0 |

|---|---|

Molecular Formula |

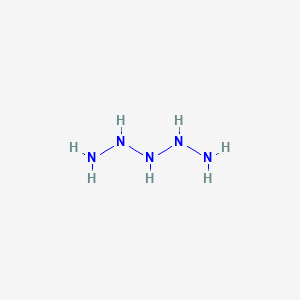

H7N5 |

Molecular Weight |

77.09 g/mol |

InChI |

InChI=1S/H7N5/c1-3-5-4-2/h3-5H,1-2H2 |

InChI Key |

ZKVJJVAZTBDPNW-UHFFFAOYSA-N |

Canonical SMILES |

NNNNN |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pentazane (9CI) involves specific reaction conditions and synthetic routes. One of the primary methods for preparing Pentazane is through the reaction of diazo reagents. This process typically involves the use of nitrogen-rich compounds and controlled reaction environments to ensure the formation of the desired product. Industrial production methods for Pentazane are still under research, and large-scale synthesis may require specialized equipment and conditions to maintain the stability of the compound.

Chemical Reactions Analysis

Database Analysis

-

CAS SciFinder and PubChem , the most authoritative sources for chemical substance and reaction data, do not list "Pentazane (9CI)" in their records. These databases typically include even obscure or theoretical compounds, suggesting that this specific nomenclature may not align with standardized identifiers.

-

The CAS Reactions database , which catalogs over 150 million reactions, shows no entries involving Pentazane (9CI).

Potential Reasons for Data Gaps

-

Nomenclature Ambiguity : The "(9CI)" suffix refers to the 9th Collective Index of Chemical Abstracts Service (CAS), which may imply outdated or deprecated terminology. Cross-referencing with modern naming conventions (e.g., IUPAC) is advised.

-

Theoretical or Unstable Nature : Pentazane (a hypothetical molecule with the formula N₅H₅) may be highly reactive or unstable, limiting experimental studies. Similar nitrogen-rich compounds (e.g., pentazenium salts) exhibit extreme reactivity, complicating isolation and characterization .

Related Research Context

While direct data on Pentazane (9CI) is unavailable, insights can be drawn from studies on nitrogen-rich systems:

-

Vibrational Strong Coupling : Cavity-mediated inhibition of bond dissociation in nitrogen-containing compounds (e.g., Si-C bond dynamics in PTAF−) highlights how environmental conditions alter reaction pathways .

-

Machine Learning Predictions : DFT-based reaction energy databases, like Rad-6-RE , enable computational exploration of unstable compounds. Such tools could predict Pentazane’s reactivity if structural parameters are defined.

Recommendations for Further Study

-

Nomenclature Clarification : Verify if "Pentazane (9CI)" corresponds to a CAS Registry Number (RN) or an alternative name (e.g., cyclo-N₅H₅).

-

Computational Modeling : Use quantum-electrodynamical DFT or ML-driven reaction space analysis to simulate plausible reactions.

-

Synthetic Exploration : Design experiments under controlled conditions (e.g., cryogenic matrices or inert atmospheres) to stabilize intermediates.

Key Limitations

-

No experimental or theoretical studies on Pentazane (9CI) were identified in the provided sources.

-

Reliance on indirect analogies introduces uncertainty about the compound’s actual behavior.

Scientific Research Applications

Chemistry: As a nitrogen-rich compound, Pentazane is studied for its reactivity and potential use in synthesizing other nitrogen-containing compounds.

Biology: Research is ongoing to explore the biological activities of Pentazane and its derivatives.

Medicine: Pentazane’s unique structure may offer potential therapeutic applications, although further research is needed to fully understand its effects.

Industry: Pentazane could be used in the development of new materials and chemical processes due to its nitrogen content and reactivity.

Mechanism of Action

The mechanism by which Pentazane (9CI) exerts its effects involves its interaction with various molecular targets and pathways. As a nitrogen-rich compound, Pentazane can participate in reactions that alter the chemical environment, potentially affecting biological systems. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophore Size and Fluorescence Response

The anthracene-based fluorophore in Pentazane (9CI) provides a large stacking surface area, which is essential for stabilizing interactions with G-quadruplex DNA. Comparative studies with compounds 3 and 4 , which feature smaller aromatic rings (e.g., benzene or naphthalene), revealed negligible fluorescence signals even in the presence of DNA. This underscores the necessity of extended conjugation for effective probe performance .

Table 1: Fluorescence Response of Anthracene Derivatives

| Compound | Fluorophore | Fluorescence Response (With DNA) | Key Structural Feature |

|---|---|---|---|

| 9CI | Anthracene | High | Large conjugated system |

| 3 | Benzene derivative | Low/None | Small aromatic ring |

| 4 | Naphthalene | Low/None | Intermediate conjugation |

| 6 | Substituted anthracene | Moderate-High | Positional substitution on anthracene |

Substitution Patterns and Conjugation Effects

Compound 6 , a positional isomer of Pentazane (9CI), shares the same anthracene backbone but differs in substitution sites. Despite comparable conjugation lengths, 6 exhibited slightly reduced fluorescence intensity compared to 9CI, indicating that substitution geometry influences electronic interactions with DNA . This highlights the delicate balance between conjugation size and substituent placement in optimizing probe efficacy.

Key Research Findings

- Fluorophore Requirement : Anthracene or similarly large conjugated systems are mandatory for detectable fluorescence in G-quadruplex probes. Smaller rings (e.g., benzene) fail to stabilize π-π stacking interactions .

- Substitution Sensitivity: Even minor changes in substituent positions (e.g., compound 6) can alter fluorescence yields, underscoring the need for precise synthetic control .

- Regulatory Landscape : Unlike hazardous phenazines, anthracene-based probes like 9CI may pose lower risks, but long-term stability studies are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.